1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea
Overview
Description
1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea is a chemical compound with potential applications in various scientific fields. This compound is characterized by its phenolic structure and urea functionality, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxyaniline with isocyanates under controlled conditions. The reaction typically requires a catalyst and may be conducted in an organic solvent at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The urea functionality allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation products include quinones and hydroquinones.
Reduction products include amines and amides.
Substitution products include various urea derivatives and amides.
Scientific Research Applications
1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea exerts its effects involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can act as a hydrogen donor, providing antioxidant activity. The urea functionality can interact with enzymes and receptors, modulating biological processes.
Molecular Targets and Pathways:
Antioxidant Pathways: The phenolic hydroxyl group can scavenge free radicals, protecting cells from oxidative stress.
Enzyme Inhibition: The urea functionality can inhibit specific enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea can be compared with other similar compounds, such as:
Piceol: A phenolic compound with similar antioxidant properties.
4-Hydroxyacetophenone: Another phenolic compound used in various chemical reactions.
1-(4-Hydroxyphenyl)piperazine: A compound with potential biological applications.
Uniqueness: this compound is unique due to its combination of phenolic and urea functionalities, which allows for diverse chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and developers in various fields.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-1-methyl-3-propan-2-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)12-11(15)13(3)9-4-6-10(14)7-5-9/h4-8,14H,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAIDGGCLDVQPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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